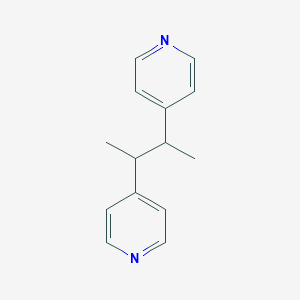

2,3-Bis-(4-pyridyl)butane

Beschreibung

Significance and Interdisciplinary Relevance of 2,3-Bis-(4-pyridyl)butane in Chemical Science

This compound belongs to the class of flexible bis-pyridyl ligands, which are crucial components in the fields of coordination chemistry and materials science. bldpharm.commdpi.com The nitrogen atoms in the two pyridine (B92270) rings act as donor sites, allowing the molecule to bind to metal ions and function as a linker or ligand. nih.gov This capability makes it a valuable building block for the synthesis of coordination polymers and Metal-Organic Frameworks (MOFs), materials with potential uses in areas like gas storage and catalysis. bldpharm.comnih.gov

The butane (B89635) spacer connecting the two pyridyl units is not rigid; it can rotate and bend. This inherent flexibility allows the ligand to adopt various conformations, which can influence the final architecture of the coordination complexes it forms. nih.govrsc.org The specific attachment at the 2 and 3 positions of the butane chain, as opposed to the more commonly studied 1,4-isomer, introduces a different spatial arrangement and steric environment around the coordinating nitrogen atoms. This isomeric distinction is a key factor in crystal engineering, as it can lead to the formation of unique structural motifs not achievable with other, more linear or symmetric ligands.

Historical Context of Flexible Bis-Pyridyl Ligand Development in Coordination and Supramolecular Chemistry

The development of flexible bis-pyridyl ligands has been a significant advancement in the fields of coordination and supramolecular chemistry. cas.cn Initially, much of the focus in crystal engineering was on rigid ligands, which offered a high degree of predictability in the assembly of crystalline structures. However, the desire to create more complex and diverse topologies, such as helicates, interwoven networks, and porous frameworks, drove chemists to explore ligands with greater conformational freedom. rsc.orgnih.govmdpi.com

Flexible ligands, characterized by spacers such as alkyl chains, were found to be exceptionally versatile. mdpi.commdpi.com Unlike their rigid counterparts, these ligands can twist and adapt to the coordination preferences of different metal ions and the influence of counter-anions or solvent molecules present during synthesis. rsc.orgrsc.org This adaptability has led to the discovery of a vast array of coordination polymers with fascinating and often unpredictable structures, from simple one-dimensional chains to intricate three-dimensional frameworks. rsc.orgchem-soc.si

The study of ligands like 1,4-bis(4-pyridyl)butane (B2720064) and 1,2-bis(4-pyridyl)ethane (B167288) has demonstrated how the length and nature of the alkyl spacer can dramatically affect the final structure, leading to different network topologies and properties. mdpi.comchem-soc.si This research established a fundamental principle: modifying the flexibility and isomeric nature of bis-pyridyl ligands is a powerful strategy for tuning the architecture and potential function of supramolecular materials. mdpi.comnih.gov The exploration of less common isomers, such as this compound, represents a continuation of this effort to expand the library of building blocks available for rational design in crystal and materials engineering.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(3-pyridin-4-ylbutan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-11(13-3-7-15-8-4-13)12(2)14-5-9-16-10-6-14/h3-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGJXWHRUXUVTKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=NC=C1)C(C)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 2,3 Bis 4 Pyridyl Butane and Its Analogues

Established Synthetic Pathways to 2,3-Bis-(4-pyridyl)butane

The primary and most well-documented method for synthesizing this compound is through the reductive coupling of 4-vinylpyridine (B31050). This approach offers a direct route to the desired butane (B89635) backbone with pyridyl substituents at the 2 and 3 positions.

Another significant synthetic route involves the pinacol (B44631) coupling reaction. Specifically, 2,3-di(4-pyridyl)-2,3-butanediol (B1587715) can be synthesized via a reductive pinacol coupling of 4-acetylpyridine (B144475) using reagents like aqueous titanium(III) chloride. This diol can then potentially be deoxygenated to yield this compound, although this subsequent step is less commonly detailed in the literature.

A variety of synthetic methods are employed for creating analogous butane-based bis-nitrogen donor systems. For instance, 1,4-bis(4-pyridyl)butane (B2720064) is commonly synthesized through the reaction of 4-bromopyridine (B75155) with 1,4-dibromobutane, often utilizing a palladium catalyst in a Suzuki-Miyaura type coupling. Other strategies include the reaction of 4-pyridyl Grignard reagents with 1,4-dihalobutanes.

The synthesis of more complex analogues, such as 1,4-bis[N,N-bis(2-picolyl)amino]butane (BPAB), involves multi-step procedures. sciencepub.net A common precursor, N-6-[(3-pyridylmethylamino) carbonyl]-pyridine-2-carboxylic acid methyl ester, is prepared from dimethyl pyridine-2,6-dicarboxylate (B1240393) and 3-aminomethyl pyridine (B92270). ikm.org.my This precursor is then reacted with a diamine, such as butane-1,4-diamine, to yield the final bis-pyridyl butane ligand. ikm.org.my

The table below summarizes some of the established synthetic pathways for this compound and its analogues.

Table 1: Synthetic Pathways for this compound and Analogues

| Target Compound | Precursors | Reagents/Conditions | Reference |

|---|---|---|---|

| This compound | 4-Vinylpyridine | Reductive coupling | nih.gov |

| 2,3-Di(4-pyridyl)-2,3-butanediol | 4-Acetylpyridine | Aqueous TiCl₃ (Pinacol coupling) | |

| 1,4-Bis(4-pyridyl)butane | 4-Bromopyridine, 1,4-Dibromobutane | Palladium catalyst (e.g., Suzuki-Miyaura coupling) | |

| 1,4-Bis(4-pyridyl)butane | 4-Pyridyl Grignard reagent, 1,4-Dihalobutane | Inert conditions | |

| 1,4-Bis[N,N-bis(2-picolyl)amino]butane (BPAB) | N,N-Bis(2-picolyl)amine, 1,4-Dibromobutane | - | sciencepub.net |

Derivatization Strategies for this compound and Related Butane-Based Bis-Nitrogen Donor Systems

Derivatization of the basic this compound structure and its analogues allows for the fine-tuning of their electronic and steric properties, which in turn influences their coordination behavior and the properties of the resulting metal complexes.

One common strategy involves the modification of the pyridyl rings. For example, introducing substituents onto the pyridine ring can alter its basicity and steric hindrance. While direct derivatization of pre-formed this compound is not widely reported, the synthesis of analogues often starts with derivatized precursors. For instance, using a substituted 4-vinylpyridine in the initial reductive coupling would lead to a derivatized bis-pyridyl butane.

Another approach is to modify the butane backbone. The synthesis of 1,4-bis(3-aminopropoxy)butane (B1214105) illustrates the introduction of functional groups onto the alkyl chain, which can then be further reacted. umich.edu This allows for the creation of more complex ligands with varied donor atoms and functionalities.

Furthermore, the synthesis of bis(pyridine-2(1H)-thiones) and their corresponding bis(2-methylsulfanylpyridines) from a bis(aldehyde) precursor demonstrates a multi-step derivatization process that introduces both different heterocyclic rings and functional groups. cdnsciencepub.com This highlights the versatility of using functionalized butane precursors to build complex ligand systems.

The following table provides examples of derivatization strategies for butane-based bis-nitrogen donor systems.

Table 2: Derivatization Strategies and Resulting Analogues

| Starting Material/Precursor | Derivatization Reaction | Resulting Analogue/Functional Group | Reference |

|---|---|---|---|

| 3,5-Dibromobenzaldehyde | Reaction with hydrazine (B178648) and active methylene (B1212753) compounds | Bis(hydrazones) and bis(cinnamonitriles) which are precursors to bis(pyridine-2(1H)-thione) derivatives | cdnsciencepub.com |

| Acryloyl chloride | Reaction with tetraethylenepentamine (B85490) and 1,4-bis-(aminopropoxy)butane | Dendrimeric surface with amino functionalities | umich.edu |

| Peptide carboxyl groups | Amidation with primary amine-containing reagents | Increased peptide charge states | nih.gov |

Precursor Reactivity and Transmetalation Processes Involving Bis-Pyridyl Butane Derivatives

The reactivity of the precursor molecules is fundamental to the successful synthesis of bis-pyridyl butane derivatives. Alkenyl pyridines, such as 4-vinylpyridine, are key precursors that, despite their electrophilic nature, can undergo reductive coupling reactions. nih.gov The success of these reactions often relies on the use of catalysts, such as photoredox catalysts in conjunction with a Lewis acid co-catalyst, to facilitate single electron transfer and subsequent radical addition. nih.gov

Transmetalation is a significant process in the coordination chemistry of bis-pyridyl butane derivatives. This process involves the transfer of a ligand from one metal center to another. For instance, a coordination polymer of bis(3-pyridyl)butanediamide with Cd(II) can undergo a metal metathesis reaction with Cu(II), resulting in the isomorphous replacement of the Cd(II) center with Cu(II) while retaining the structural features of the original framework. rsc.org This highlights that the ligand framework can act as a template for the synthesis of new coordination polymers that may not be accessible through direct synthesis. rsc.orgrsc.org

The development of solid-phase synthesis methods for radiolabeled copper complexes utilizes transmetalation from a zinc bis(thiosemicarbazonato) complex attached to a polymer resin. A pyridyl system was found to be optimal for these zinc-copper transmetalation reactions. nih.goviucr.org The readiness of these transmetalations can be influenced by the coordination geometry of the initial metal complex; a distorted geometry can make the metal ion more susceptible to replacement. nih.goviucr.org

Table 3: Precursor Reactivity and Transmetalation Examples

| Precursor/Ligand | Reaction Type | Metal Ions Involved | Key Observation | Reference |

|---|---|---|---|---|

| Alkenylpyridines | Reductive Coupling | - | β-selective coupling with aldehydes and imines via photoredox catalysis. | nih.gov |

| Bis(3-pyridyl)butanediamide | Transmetalation | Cd(II) to Cu(II) | Isomorphous replacement of metal center, retaining framework structure. | rsc.org |

| Butane-2,3-dione bis(4-methylthiosemicarbazonato)zinc | Transmetalation | Zn(II) to Cu(II) | Efficient synthesis of radio-copper complexes on a solid support. | nih.gov |

Influence of Reaction Conditions on Synthetic Outcomes (e.g., Hydrothermal Synthesis)

Reaction conditions play a pivotal role in determining the final structure and properties of coordination polymers and metal-organic frameworks (MOFs) derived from this compound and its analogues. Hydrothermal synthesis is a particularly important technique in this field.

The choice of solvent, temperature, and metal-to-ligand ratio can significantly influence the resulting architecture. rsc.org For example, the synthesis of cadmium(II) coordination polymers with a pyridyl-imidazole derivative can be regulated by the solvent system, leading to different structural outcomes. dntb.gov.ua Similarly, the presence of auxiliary ligands, such as different polycarboxylate acids, can lead to a variety of coordination polymers with diverse topologies and properties. dntb.gov.ua

In the case of flexible ligands like 1,7-bis(4-pyridyl)heptane, the counter-ion present during crystallization can dictate the final structure. With perchlorate (B79767) anions, a looped polymeric chain is formed, while with nitrate (B79036) anions, an interpenetrated network of regular 4⁴ nets is observed. mdpi.com

The conformation of the flexible butane chain within the ligand can also be influenced by the reaction conditions and the choice of metal ion. For instance, in coordination polymers of bis(3-pyridyl)butanediamide, the butyl chain adopts a gauche-anti-gauche conformation with Cu(II) but an all-anti conformation with Cd(II), leading to different network dimensionalities. rsc.org

The following table illustrates the influence of reaction conditions on the synthesis of coordination compounds with bis-pyridyl butane type ligands.

Table 4: Influence of Reaction Conditions on Synthetic Outcomes

| Ligand | Metal Ion(s) | Reaction Condition/Variable | Resulting Structure/Observation | Reference |

|---|---|---|---|---|

| 2-(pyridin-4-yl)-1H-imidazole-4,5-dicarboxylic acid | Cd(II) | Solvent system | Solvent-regulated assembly of different coordination polymers. | dntb.gov.ua |

| 1,7-Bis(4-pyridyl)heptane | Cd(II) | Counter-ion (ClO₄⁻ vs. NO₃⁻) | Formation of either looped polymeric chains or interpenetrated 4⁴ nets. | mdpi.com |

| Bis(3-pyridyl)butanediamide | Cu(II) vs. Cd(II) | Metal ion | Different conformations of the butyl chain and resulting network dimensionality. | rsc.org |

Stereochemical Investigations of 2,3 Bis 4 Pyridyl Butane and Its Coordination Assemblies

Conformational Analysis of the Butane (B89635) Backbone (e.g., Gauche and Anti Conformations)

The flexibility of the central C2-C3 bond in the 2,3-bis(4-pyridyl)butane backbone allows the molecule to adopt several staggered conformations, primarily the anti (or trans) and gauche forms. These conformations are best visualized using Newman projections looking down the C2-C3 axis.

In the anti conformation , the two pyridyl groups are positioned 180° apart, minimizing steric hindrance between these bulky substituents. This arrangement is generally the most thermodynamically stable. The gauche conformation places the pyridyl groups at a dihedral angle of approximately 60° to each other, resulting in increased steric strain and a higher relative energy. slideshare.netkhanacademy.org

While direct conformational analysis of 2,3-bis(4-pyridyl)butane is not extensively documented, studies on analogous 2,3-disubstituted butanes provide significant insight. For instance, a detailed analysis of meso- and (±)-2,3-dicyano-2,3-dicyclopropylbutane revealed that both the meso and racemic forms predominantly adopt the trans (anti) conformation in the solid state, as confirmed by X-ray crystallography. rsc.org In solution, the anti conformer also remains favored, although the equilibrium between anti and gauche forms can be influenced by solvent polarity. rsc.org This suggests that for 2,3-bis(4-pyridyl)butane, the voluminous nature of the pyridyl groups would strongly favor the sterically uncongested anti conformation in most conditions.

| Conformation | Dihedral Angle (Py-C-C-Py) | Key Feature | Relative Energy |

| Anti (Trans) | ~180° | Pyridyl groups are furthest apart, minimizing steric repulsion. | Lowest |

| Gauche | ~60° | Pyridyl groups are in close proximity, causing steric strain. | Higher |

| Eclipsed | 0° | Pyridyl groups directly overlap, causing maximum steric and torsional strain. | Highest (Transition State) |

This table provides a qualitative comparison of the primary conformations of the 2,3-bis(4-pyridyl)butane backbone.

Chiral Properties and Stereoselective Synthesis of 2,3-Bis-(4-pyridyl)butane Enantiomers

The presence of two stereocenters at the C2 and C3 positions means that 2,3-bis(4-pyridyl)butane exists as a set of stereoisomers: an achiral meso compound and a pair of chiral enantiomers, (2R,3R) and (2S,3S).

Meso-2,3-bis(4-pyridyl)butane : This isomer has (2R,3S) or (2S,3R) configuration. It is achiral due to an internal plane of symmetry.

(±)-2,3-bis(4-pyridyl)butane : This is a racemic mixture of the two enantiomers, (2R,3R)- and (2S,3S)-. These molecules are non-superimposable mirror images of each other and are optically active. scribd.com

The synthesis of these distinct stereoisomers requires a stereocontrolled approach. A viable strategy can be adapted from the synthesis of the analogous compound, 1,4-diamino-2,3-di(2-pyridyl)butane. researchgate.net This process begins with the oxidative coupling of a suitable precursor, which generates 1,4-dinitro-2,3-di(2-pyridyl)butane. This reaction yields a mixture of the meso and racemic diastereomers, which can be separated based on their different physical properties, such as solubility. researchgate.net

Following separation, the individual dinitro diastereomers can be reduced to yield the target stereoisomers of 2,3-bis(4-pyridyl)butane. The reduction of meso-1,4-dinitro-2,3-di(2-pyridyl)butane yields the meso form of the final product, while reduction of the racemic dinitro compound yields the racemic mixture of the (R,R) and (S,S) enantiomers. researchgate.net The final resolution of the racemic mixture into individual enantiomers can be achieved through techniques such as chiral high-performance liquid chromatography (HPLC) or by forming diastereomeric salts with a chiral resolving agent. google.com

| Stereoisomer | Configuration | Chirality |

| meso | (2R, 3S) or (2S, 3R) | Achiral |

| Enantiomer 1 | (2R, 3R) | Chiral |

| Enantiomer 2 | (2S, 3S) | Chiral |

| Racemate | 1:1 mixture of (2R,3R) and (2S,3S) | Net Achiral |

This table summarizes the stereoisomers of 2,3-bis(4-pyridyl)butane.

Influence of Stereochemistry on Supramolecular Assembly and Coordination Architectures

The specific stereoisomer of 2,3-bis(4-pyridyl)butane used as a ligand has a determinative effect on the resulting dimensionality, topology, and symmetry of coordination polymers and supramolecular networks. bohrium.com The spatial orientation of the two pyridyl nitrogen donors is fixed by the ligand's stereochemistry, which in turn directs the assembly of metal ions into predictable structures.

Meso Ligand: The meso isomer is achiral and possesses a center of inversion when in the preferred anti conformation. When used as a building block, it naturally promotes the formation of centrosymmetric coordination structures. For example, the related meso-1,4-diamino-2,3-di(2-pyridyl)butane ligand reacts with zinc chloride to form a discrete, centrosymmetric dinuclear macrocycle. researchgate.net This preference for generating structures with an inversion center is a common feature of meso ligands.

Racemic Ligand: Using a racemic mixture of (R,R)- and (S,S)-enantiomers can result in a centrosymmetric crystal structure that incorporates both enantiomers in the unit cell. A clear example is seen with the analogous ligand, 2,3-di(4-pyridyl)-2,3-butanediol (B1587715). When a racemic mixture of this diol was used to synthesize a copper(I) iodide polymer, the resulting crystal structure showed the ligand situated about a center of inversion. researchgate.net This arrangement, where the (R,R) and (S,S) enantiomers are linked, formed a flat, achiral honeycomb-like network. This demonstrates how a racemic ligand pair can assemble into a non-chiral supramolecular architecture. researchgate.net

Enantiopure Ligands: The use of a single, pure enantiomer, such as (2R,3R)- or (2S,3S)-2,3-bis(4-pyridyl)butane, is essential for the synthesis of homochiral coordination polymers. acs.org Because the ligand itself is chiral and lacks inversion symmetry, it can direct the formation of non-centrosymmetric and often helical or other complex chiral frameworks. Such homochiral metal-organic frameworks are highly sought after for applications in enantioselective separation, asymmetric catalysis, and nonlinear optics. bohrium.comfrontiersin.org

| Ligand Stereoisomer | Expected Coordination Architecture | Resulting Chirality |

| meso | Centrosymmetric (e.g., discrete macrocycles, simple chains) | Achiral |

| Racemic | Centrosymmetric (incorporating both enantiomers) | Achiral |

| Enantiopure (R,R or S,S) | Non-centrosymmetric (e.g., helical chains, chiral networks) | Chiral |

This table outlines the influence of ligand stereochemistry on the structure of coordination assemblies.

Coordination Chemistry of 2,3 Bis 4 Pyridyl Butane

Ligand Design Principles and Coordination Motifs of 2,3-Bis-(4-pyridyl)butane

The design of this compound as a ligand is centered on the strategic placement of its coordinating nitrogen atoms within the pyridyl groups and the conformational flexibility imparted by the butane (B89635) backbone. The two 4-pyridyl groups provide terminal nitrogen donors that can readily coordinate to metal centers, acting as bridging units to form extended one-, two-, or three-dimensional networks. mdpi.com

A crucial aspect of the ligand's design is the rotational freedom around the C-C bonds of the butane spacer. This flexibility allows the ligand to adopt various conformations, such as anti and gauche, to accommodate the geometric preferences of different metal ions and the packing requirements of the crystal lattice. This conformational adaptability distinguishes it from rigid, linear bipyridyl ligands and allows for the formation of a wider variety of coordination architectures.

The coordination motifs observed for this compound are diverse. The most common motif is a simple bridging mode where each pyridyl nitrogen coordinates to a different metal center, leading to the formation of linear or zigzag chains. These chains can then be further interconnected by other ligands or through weaker interactions to form higher-dimensional structures. In some instances, the ligand can participate in the formation of more complex topologies, such as looped chains or interpenetrated networks. mdpi.comresearchgate.net The specific coordination motif adopted is a delicate interplay between the inherent properties of the ligand, the coordination preferences of the metal ion, and the influence of other components in the reaction system.

Metal-Ligand Bonding Interactions in this compound Complexes (e.g., Ag–N, Ag–Ag Contacts)

In complexes involving silver(I), a widely studied metal ion in conjunction with pyridyl-based ligands, the Ag–N bond distances are a key indicator of the coordination strength. These distances typically fall within a range that is characteristic of silver-nitrogen coordination bonds.

Coordination Geometries of Metal Centers Incorporating this compound (e.g., Tetrahedral, Pseudo-Square-Pyramidal)

The flexibility of the this compound ligand allows it to accommodate a variety of coordination geometries around the metal center. The resulting geometry is a consequence of the electronic configuration of the metal ion, the number of coordinated ligands, and the steric constraints imposed by the ligands and counter-ions.

Common coordination geometries observed in complexes with this compound include:

Tetrahedral: This geometry is frequently observed for d¹⁰ metal ions like Zn(II) and Cd(II). acs.orgacs.org In these cases, the metal center is typically coordinated to two nitrogen atoms from two different this compound ligands and two other ligands, such as anions or solvent molecules. The flexible nature of the butane spacer allows the pyridyl groups to orient themselves to satisfy the tetrahedral coordination preference of the metal ion. acs.org

Pseudo-Square-Pyramidal: In some instances, a five-coordinate geometry is adopted, often described as a distorted or pseudo-square-pyramidal geometry. nih.goviucr.orgresearchgate.net This can occur when the metal ion coordinates to four donor atoms in a plane and a fifth donor atom in an axial position. nih.goviucr.orgresearchgate.net For example, a zinc(II) ion can be coordinated by the N₂S₂ donor set of a bis(thiosemicarbazonate) ligand in the equatorial plane, with a pyridine (B92270) nitrogen from a this compound-related system occupying the apical position. nih.goviucr.orgresearchgate.net The deviation from ideal square-pyramidal geometry is often observed, with the metal ion being displaced from the basal plane. nih.goviucr.orgresearchgate.net

Octahedral: Six-coordinate octahedral geometries are also prevalent, particularly with transition metal ions like Ni(II), Co(II), and Fe(II). rsc.org In these complexes, the metal center is typically coordinated to two nitrogen atoms from this compound ligands and four other donor atoms, which can be from co-ligands or solvent molecules. The resulting octahedral geometry is often distorted due to the constraints of the ligand framework. rsc.org

The following table summarizes the coordination geometries observed in selected metal complexes.

| Metal Ion | Coordination Geometry | Example Complex Type |

| Zn(II) | Tetrahedral acs.orgacs.org | [Zn(2,3-bpb)(dicarboxylate)] |

| Zn(II) | Pseudo-Square-Pyramidal nih.goviucr.orgresearchgate.net | [Zn(bis-thiosemicarbazone)(pyridine)] |

| Cu(II) | Square-Pyramidal iucr.org | [Cu₂(dicarboxylate)₂(2,3-bpb)] |

| Ni(II) | Distorted Octahedral rsc.org | [Ni₂(bis(pyridyl-triazolyl)alkane)₂(oxalate)]²⁺ |

| Co(II) | Distorted Octahedral rsc.org | [Co₂(bis(pyridyl-triazolyl)alkane)₂(oxalate)]²⁺ |

| Fe(II) | Distorted Octahedral rsc.org | [Fe₂(bis(pyridyl-triazolyl)alkane)₂(oxalate)]²⁺ |

Influence of Anions and Co-ligands on this compound Coordination Networks

The final structure of a coordination polymer is not solely determined by the metal ion and the this compound ligand. Anions and co-ligands present in the reaction mixture play a crucial, structure-directing role. researchgate.netnih.gov

Co-ligands: The introduction of co-ligands, also known as auxiliary ligands, adds another layer of complexity and control over the final structure. These co-ligands can be simple monodentate species or more complex polydentate molecules. They can compete with this compound for coordination sites on the metal ion, leading to mixed-ligand complexes.

Dicarboxylates are common co-ligands used in conjunction with bipyridyl-type ligands. mdpi.com They can act as bridging ligands, connecting metal centers to form extended structures. The length and flexibility of the dicarboxylate chain can influence the dimensions of the resulting cavities or channels within the framework. The interplay between the flexible this compound and a rigid or flexible dicarboxylate co-ligand can lead to the formation of intricate and often unpredictable network topologies. mdpi.com The coordination mode of the carboxylate groups (monodentate, bidentate chelating, or bidentate bridging) also plays a vital role in determining the final architecture. acs.org

Supramolecular Chemistry and Crystal Engineering with 2,3 Bis 4 Pyridyl Butane

Non-Covalent Interactions in Systems Featuring 2,3-Bis-(4-pyridyl)butane

The assembly of supramolecular architectures using this compound is governed by a combination of non-covalent interactions. The interplay between strong, directional forces like hydrogen bonds and weaker, less directional forces such as π-π stacking and van der Waals interactions dictates the final topology and stability of the resulting crystalline framework. researchgate.netresearchgate.net

Hydrogen bonds are among the most critical interactions for directing the assembly of supramolecular structures involving this compound. The nitrogen atom on each pyridyl ring is a potent hydrogen bond acceptor, readily interacting with a variety of donor groups.

O–H···N Interactions : This is a common and robust interaction, frequently observed in co-crystals of 4-pyridyl compounds with carboxylic acids or phenols. For instance, the combination of pyridyl-containing molecules with resorcinol (B1680541) derivatives can lead to discrete assemblies or infinite one-dimensional arrays driven by O-H···N hydrogen bonds. iucr.org In systems combining tetracarboxylic acids with bipyridyl molecules, strong primary O–H···N hydrogen bonds direct the self-assembly process, with typical O···N distances measured between 2.5 and 2.6 Å. acs.org

N–H···O and N–H···N Interactions : In systems containing amide or amine functionalities, a competition between different hydrogen bond synthons can arise. While amide-to-amide N–H···O hydrogen bonds often lead to predictable patterns like β-sheets, the presence of a pyridyl nitrogen can introduce N–H···N interactions, influencing the final network geometry. iucr.org

The table below summarizes typical geometries for hydrogen bonds found in systems analogous to those involving this compound.

| Interaction Type | Donor (D) | Acceptor (A) | Typical D···A Distance (Å) | Reference |

| O–H···N | Carboxyl, Phenol | Pyridyl Nitrogen | 2.50 - 2.73 | acs.org |

| N–H···O | Amide | Carbonyl Oxygen | - | iucr.org |

| N–H···N | Amide | Pyridyl Nitrogen | - | iucr.org |

Data derived from analogous systems containing 4-pyridyl moieties.

The aromatic pyridyl rings of this compound are capable of engaging in π-π stacking interactions, which are crucial for stabilizing the packing of molecules in the solid state. researchgate.net These interactions occur between electron-rich π systems and can adopt several geometries. researchgate.net

Parallel-Displaced Stacking : This is a common motif where the pyridyl rings are arranged in a parallel fashion but are offset from one another. This configuration minimizes electrostatic repulsion while maximizing attractive dispersion forces. researchgate.net

T-shaped (Edge-to-Face) Stacking : In this arrangement, the edge of one pyridyl ring (the C-H bonds) points towards the face of another. researchgate.net

Intramolecular Stacking : The flexibility of the butane (B89635) spacer could potentially allow for intramolecular π-π interactions between the two pyridyl rings within the same molecule, although this is less common for spacers of this length compared to intermolecular stacking. rsc.org

In co-crystals of pyridines with resorcinols, π-π interactions with centroid-to-centroid distances of approximately 4 Å have been observed to further stabilize hydrogen-bonded assemblies. iucr.org The interplay between hydrogen bonding and π-π stacking is a recurring theme in the crystal engineering of pyridyl-containing compounds. rsc.orgresearchgate.net

| Interaction Geometry | Interacting Groups | Typical Centroid-to-Centroid Distance (Å) | Reference |

| Parallel-Displaced | Pyridyl Ring ↔ Pyridyl Ring | 3.8 - 4.2 | iucr.org |

| T-shaped (Edge-to-Face) | Pyridyl C-H ↔ Pyridyl Ring Face | ~5.0 | researchgate.net |

Data derived from analogous systems containing pyridyl rings.

Electrostatic Interactions : The pyridyl ring possesses a permanent dipole moment due to the electronegative nitrogen atom. These dipoles can align in favorable orientations, contributing to the stability of the crystal lattice. Furthermore, the interaction between the partial positive charge on the hydrogen atoms of the butane chain and the partial negative charge on counter-ions or polar functional groups represents another electrostatic contribution. acs.org

Van der Waals Forces : London dispersion forces, arising from transient fluctuations in electron density, are present between all atoms and are particularly significant for the nonpolar butane backbone. These forces are non-directional but collectively provide a substantial stabilizing contribution to the crystal lattice. acs.org

Lone Pair-π Interactions : In certain systems, interactions between electron-rich lone pairs (e.g., from nitro or oxygen groups on a co-former) and the electron-deficient π-system of a pyridyl ring can occur, further influencing the supramolecular assembly. nih.gov

Directed Self-Assembly of Supramolecular Architectures Using this compound

Directed self-assembly is the process by which molecules spontaneously organize into structurally well-defined aggregates. mdpi.com The molecular structure of this compound makes it an excellent candidate for this process. The two pyridyl groups are disposed in a divergent manner, allowing the molecule to act as a linear or angular spacer that bridges two different molecular entities, such as metal ions or other organic molecules. researchgate.netresearchgate.net

The self-assembly can be programmed by the careful selection of complementary components. For example, when combined with metal ions that have specific coordination geometries (e.g., tetrahedral, square planar, or octahedral), this compound can link these metallic nodes to generate predictable one-, two-, or three-dimensional coordination polymers. researchgate.net The flexibility of the butane spacer allows the ligand to adapt to the geometric requirements of the metal center, while the directional coordination of the pyridyl nitrogen ensures the propagation of the network in a controlled manner. researchgate.net

Similarly, in purely organic systems, combining this compound with molecules containing strong hydrogen bond donors, like dicarboxylic acids or phenols, can lead to the formation of binary co-crystals with specific network topologies. acs.org The resulting supramolecular architecture is thus a product of the encoded information within its constituent parts, demonstrating a high degree of molecular programming. nih.gov

Structural Diversity and Topology of this compound-Based Supramolecular Frameworks

The combination of a flexible alkyl spacer and rigid, directional end-groups in this compound gives rise to a remarkable diversity of structural motifs and network topologies in its crystalline complexes. The specific conformation adopted by the butane chain (e.g., anti vs. gauche) and the coordination environment of the metal or organic co-former are key determinants of the final structure.

One of the most common structural motifs formed by bis(4-pyridyl)alkane ligands is the one-dimensional (1D) chain. researchgate.net In these architectures, the this compound molecule acts as a simple linker, bridging adjacent metal centers to propagate a chain. researchgate.net

A frequent variation of this motif is the zigzag chain . This pattern arises when the coordination geometry at the metal center (e.g., tetrahedral or distorted octahedral) and the conformation of the flexible butane ligand combine to create a non-linear arrangement of the metal nodes. For example, linking adjacent zinc atoms with a flexible thiodipropionic acid anion and bridging these units with a bis(pyridyl) ligand has been shown to result in a zigzag 1D polymer. mdpi.com Similarly, the reaction of Fe(III) Schiff-base complexes with bipyridine derivatives has produced zigzag 1D chains. mdpi.com The formation of such motifs is a direct consequence of the interplay between the ligand's inherent flexibility and the stereochemical demands of the coordinating metal center. researchgate.netacs.org

Two-Dimensional Layers and Networks

The flexible nature of the 2,3-bis(4-pyridyl)butane ligand allows for the formation of diverse two-dimensional (2D) layered and network structures. These structures are often formed through coordination with metal ions, where the pyridyl groups act as donors. For instance, the reaction of 2,3-bis(4-pyridyl)butane with certain metal salts can lead to the formation of 2D coordination polymers.

In some cases, these 2D layers can exhibit parallel interpenetration, where multiple layers are interlaced with one another. An example of this is seen in two isostructural metal-organic polymers, {[M(bce)(bib)]·solv}n (where M = Co(II) or Ni(II), H2bce = 1,2-bis(4-carboxy-phenoxy)ethane, and bib = 2,3-bis(4-pyridyl)butane), which form 2D → 2D parallel interpenetrated frameworks. researchgate.net These structures also display polyrotaxane and polycatenane characteristics. researchgate.net

The formation of 2D square-grid frameworks has also been observed. In bis[1-(4-pyridyl)butane-1,3-dionato]copper(II), weaker copper-nitrogen interactions between molecules lead to their self-organization into 2D square-grid frameworks. researchgate.net The interlayer separations in these frameworks can be uniform or alternating. researchgate.net Another example involves the use of 2,3-di-4-pyridylbutane-2,3-diol with copper(I) iodide, which forms a flat honeycomb motif. researchgate.net

The table below summarizes some examples of 2D structures formed with ligands related to 2,3-bis(4-pyridyl)butane.

| Compound/System | Structural Motif | Key Features |

| {[M(bce)(bib)]·solv}n (M = Co, Ni) | 2D → 2D parallel interpenetrated frameworks | Polyrotaxane and polycatenane character. researchgate.net |

| Bis[1-(4-pyridyl)butane-1,3-dionato]copper(II) | 2D square-grid frameworks | Uniform or alternating interlayer separations. researchgate.net |

| {[CuI(C14H16N2O2)]·C2H6OS}n | Flat honeycomb motif | Dimethyl sulfoxide (B87167) molecules occupy spaces within the layer. researchgate.net |

| Zn2(OH)2(2,4-pydc) (Polymorph 1) | 2D layer-like structure | Constructed from 2,4-pydc ligands bridging Zn-OH-Zn double-chain units. rsc.org |

Three-Dimensional Frameworks and Diamondoid Structures

The conformational flexibility of the 2,3-bis(4-pyridyl)butane ligand also allows for the construction of complex three-dimensional (3D) frameworks. A notable example is a metal-organic framework (MOF) with the formula {[Cu(bib)2]·NO3·4H2O}n (where bib = 2,3-bis(4-pyridyl)butane), which exhibits a 3D four-fold interpenetrated diamond-like (dia-like) topology. rsc.orgresearchgate.net The spaciousness of the individual network allows for the interpenetration of four identical nets. rsc.org

In some instances, 2D structures can extend into 3D frameworks through further interactions. For example, 2D layers can be pillared by ligands to form 3D architectures, as seen in a polymorph of Zn2(OH)2(2,4-pydc) where 2D Zn-OH-Zn sheets are pillared by 2,4-pydc ligands. rsc.org Similarly, 2D → 3D parallel interpenetration has been observed in complexes like [Cu(2,3-pydc)(bpp)]·2.5H2O and its isomorphous zinc analogue, where each 2D layer is interlocked with its neighbors. researchgate.net

The table below presents examples of 3D frameworks involving ligands similar to 2,3-bis(4-pyridyl)butane.

| Compound/System | Structural Motif | Key Features |

| {[Cu(bib)2]·NO3·4H2O}n | 3D four-fold interpenetrated dia-like polymer | Possesses helical channels. rsc.orgresearchgate.net |

| Zn2(OH)2(2,4-pydc) (Polymorph 2) | 3D coordination polymer | 2D Zn-OH-Zn sheets pillared by 2,4-pydc ligands. rsc.org |

| [Cu(2,3-pydc)(bpp)]·2.5H2O | 2D → 3D parallel interpenetration | Each 2D layer with (4, 4) topology is interlocked by two neighbors. researchgate.net |

| Bis{4-[2-(4-pyridyl)ethenyl]benzoato}-zinc(II) and -cadmium(II) | 8-fold diamondoid network structures | Exhibit powder second harmonic generation efficiencies. researchgate.net |

Interpenetration, Catenation, and Entanglement in this compound Assemblies

Interpenetration, catenation, and entanglement are fascinating phenomena in supramolecular chemistry where individual networks are interwoven. The flexibility and length of ligands like 2,3-bis(4-pyridyl)butane play a crucial role in directing the type of entangled topological motif. rsc.org

As previously mentioned, a metal-organic framework synthesized with 2,3-bis(4-pyridyl)butane, {[Cu(bib)2]·NO3·4H2O}n, displays a four-fold interpenetrated 3D framework with a diamondoid-like topology. rsc.orgresearchgate.net This high degree of interpenetration is a direct consequence of the large voids within a single network. rsc.org

In the case of isostructural metal-organic polymers, {[M(bce)(bib)]·solv}n, the structures exhibit 2D → 2D parallel interpenetration with both polyrotaxane (where linear molecules are threaded through macrocycles) and polycatenane (interlocked rings) characteristics. researchgate.net

The concept of catenation is also observed in related systems. For example, a 3-catenated array has been reported where a central self-catenated layer is interlaced with two other layers. acs.orgunimi.it It is important to distinguish true interpenetration, where each network is interlaced with all others, from other forms of entanglement. acs.orgunimi.it

The following table highlights examples of interpenetration and catenation in assemblies with ligands similar to 2,3-bis(4-pyridyl)butane.

| Compound/System | Type of Entanglement | Key Features |

| {[Cu(bib)2]·NO3·4H2O}n | 4-fold interpenetrated 3D framework | Dia-like topology with helical channels. rsc.orgresearchgate.net |

| {[M(bce)(bib)]·solv}n | 2D → 2D parallel interpenetration | Polyrotaxane and polycatenane character. researchgate.net |

| [Co2(bipe)1.5(bta)(H2O)4]Co(bipe)(bta)0.5 | 3-catenated array | A central self-catenated layer interlaced with two other layers. acs.orgunimi.it |

| [Cu(2,3-pydc)(bpp)]·2.5H2O | 2D → 3D parallel interpenetration | Each 2D layer is interlocked by two nearest neighbors. researchgate.net |

Supramolecular Isomerism and Polymorphism in this compound Systems

Supramolecular isomerism occurs when identical molecular components assemble into different supramolecular structures, while polymorphism refers to the existence of a solid material in more than one crystalline form. The conformational flexibility of ligands like 2,3-bis(4-pyridyl)butane, particularly the potential for gauche and anti conformations, can induce supramolecular isomerism in coordination compounds. researchgate.net

A clear example of polymorphism is observed in the metal-organic coordination polymers of Zn2(OH)2(2,4-pydc). Two polymorphs were obtained, one featuring a two-dimensional layered structure and the other a three-dimensional coordination polymer. rsc.org These different structures arise from the different coordination environments of the zinc centers and the bridging modes of the hydroxide (B78521) and dicarboxylate ligands, leading to differences in their photoluminescent properties and thermal stabilities. rsc.org

The solvent used during crystallization can also influence the resulting supramolecular structure. In the assembly of Co(NCS)2 with a related unsymmetrical pyridyl ligand, different solvent systems led to the formation of distinct supramolecular isomers, including a double chain structure and an open framework structure. nih.gov This highlights the role of solvent in directing the ligand's orientation and the final network architecture. nih.gov

The table below provides examples of supramolecular isomerism and polymorphism in systems with related ligands.

| System | Phenomenon | Description |

| Zn2(OH)2(2,4-pydc) | Polymorphism | Two polymorphs with a 2D layered and a 3D framework structure, respectively, were isolated. rsc.org |

| Co(NCS)2 with 1-methyl-1'-(3-pyridyl)-2-(4-pyridyl)ethene | Supramolecular Isomerism | Different solvent systems led to the formation of a double chain structure and an open framework structure. nih.gov |

Host-Guest Chemistry and Molecular Recognition Phenomena

The porous nature of many supramolecular structures derived from 2,3-bis(4-pyridyl)butane and related ligands makes them suitable candidates for host-guest chemistry and molecular recognition. These frameworks can encapsulate guest molecules within their cavities, leading to potential applications in separation, sensing, and catalysis.

Selective Binding and Clathration within this compound Structures

The cavities within frameworks built from 2,3-bis(4-pyridyl)butane can selectively bind guest molecules. For instance, the dehydrated form of the four-fold interpenetrated MOF, {[Cu(bib)2]·NO3·4H2O}n, exhibits selective gas sorption properties. rsc.org This selectivity is attributed to the affinity of the inner surface of the framework for certain adsorbates and confinement effects within the cavities. rsc.org

In another example, the crystal structure of {[CuI(C14H16N2O2)]·C2H6OS}n, where the ligand is 2,3-di-4-pyridylbutane-2,3-diol, shows that dimethyl sulfoxide (DMSO) solvent molecules occupy the spaces within the honeycomb-like layers and are hydrogen-bonded to the framework. researchgate.net This demonstrates the clathration (inclusion) of guest molecules within the host structure.

The binding of substituted 1,4-bis(pyridinium)butane derivatives with a negatively charged carboxylatopillar tandfonline.comarene host has been studied, revealing that the position of substituents on the pyridinium (B92312) ring significantly affects the association constants and binding modes, with some guests forming researchgate.netpseudorotaxanes with high association constants. acs.org

Mechanistic Insights into Molecular Recognition Processes

Molecular recognition in these systems is driven by a combination of non-covalent interactions, including hydrogen bonding, electrostatic interactions, π-π stacking, and steric complementarity. beilstein-journals.org The geometric fit between the host and guest is also a crucial factor. researchgate.nettandfonline.com

Theoretical calculations and experimental analysis of a co-crystal formed between 2,3-bis(4-pyridyl)butane and 1,2-bis(4-carboxy-phenoxy)ethane have highlighted the importance of both hydrogen bonding and geometric fit in the co-crystal formation. researchgate.nettandfonline.com

In the case of the interaction between substituted 1,4-bis(pyridinium)butane guests and a carboxylatopillar tandfonline.comarene host, the remarkably strong complexation is attributed to a combination of electrostatic attraction and hydrophobic interactions. acs.org The size and shape of the guest molecule relative to the host's cavity play a critical role; for example, a bulky guest may form an external complex rather than threading through the cavity. acs.org

Metal Organic Frameworks Mofs and Coordination Polymers Cps Incorporating 2,3 Bis 4 Pyridyl Butane

Rational Design and Synthetic Strategies for 2,3-Bis-(4-pyridyl)butane-Based MOFs and CPs

The rational design of MOFs and CPs using 2,3-bis(4-pyridyl)butane involves the careful selection of metal ions, counter-anions, and reaction conditions to direct the self-assembly process towards a desired network architecture. The flexibility of the 'bib' ligand presents both opportunities and challenges in predicting the final structure. Synthetic strategies commonly employed for these systems include hydrothermal and solvothermal methods, which utilize elevated temperatures and pressures to facilitate the crystallization of the framework.

A notable example involves the synthesis of a copper(II)-based MOF with the formula {[Cu(bib)₂]·NO₃·4H₂O}n. In this synthesis, a mixture of Cu(NO₃)₂·3H₂O and the 2,3-bis(4-pyridyl)butane ligand was dissolved in a water/ethanol solution and heated in a Teflon-lined stainless steel vessel. This solvothermal approach yielded blue block-shaped crystals of the desired product. The choice of the nitrate (B79036) anion and the solvent system played a crucial role in the resulting framework.

The design principles for constructing MOFs with flexible ligands like 2,3-bis(4-pyridyl)butane often consider the following factors:

Coordination geometry of the metal ion: The preferred coordination number and geometry of the metal center (e.g., tetrahedral, octahedral) will dictate how the pyridyl groups of the ligand connect, influencing the dimensionality and topology of the resulting network.

Flexibility of the ligand: The butane (B89635) chain in 2,3-bis(4-pyridyl)butane can adopt various conformations, which can lead to the formation of different entangled or interpenetrated structures.

Counter-anions and guest molecules: Non-coordinating anions and solvent molecules can act as templates, influencing the pore size and shape of the framework, and can also stabilize the structure through hydrogen bonding interactions.

Structural Analysis and Topological Classification of this compound MOFs/CPs

In the case of {[Cu(bib)₂]·NO₃·4H₂O}n, the structural analysis revealed a fascinating 3D framework with a four-fold interpenetrated dia -like topology. researchgate.netrsc.org The copper(II) centers are coordinated by four nitrogen atoms from four different 2,3-bis(4-pyridyl)butane ligands, creating a tetrahedral node. These nodes are then linked by the flexible 'bib' ligands to form a diamondoid network. The presence of four interpenetrating networks results in a complex and robust architecture with helical channels. The nitrate anions and water molecules are located within these channels, stabilized by hydrogen bonding interactions. rsc.org

The extended nature of the 2,3-bis(4-pyridyl)butane ligand has been shown to facilitate the formation of such interpenetrated frameworks, a common feature in MOFs constructed from long, flexible linkers. rsc.org The topological classification, which simplifies the complex structure into a set of nodes and linkers, is a powerful tool for comparing and understanding the architectures of different MOFs. The dia topology, based on the structure of diamond, is a common and highly connected network found in coordination polymers.

| Compound | Formula | Crystal System | Space Group | Topology | Key Structural Features |

| 1 | {[Cu(bib)₂]·NO₃·4H₂O}n | Orthorhombic | Fdd2 | 4-fold interpenetrated dia | 3D framework with helical channels, tetrahedral Cu(II) nodes |

Modulating MOF/CP Structures through Ligand Conformations and Architectural Control

Varying the synthetic conditions, such as the metal-to-ligand ratio, the solvent system, temperature, and the choice of counter-anion, can influence which ligand conformation is "locked" into the crystalline framework. This provides a degree of architectural control over the resulting material. For instance, the use of different but related flexible bis(pyridyl) ligands with varying alkane chain lengths has been shown to produce a wide range of network topologies, from 1D chains and 2D layers to complex 3D interpenetrated frameworks. While specific studies on systematically varying these parameters for 2,3-bis(4-pyridyl)butane are limited, the principles observed in similar systems are applicable. The interplay between the ligand's conformational freedom and the coordination preferences of the metal ion is a critical aspect of designing and synthesizing novel MOFs with desired structural properties.

Functional Properties of this compound-Derived MOFs and CPs

The functional properties of MOFs are intrinsically linked to their structural and chemical composition. For MOFs incorporating 2,3-bis(4-pyridyl)butane, the properties of interest include luminescence, magnetism, and gas adsorption.

The luminescent properties of MOFs can arise from the organic ligand, the metal center, or from charge transfer between them. In the case of {[Cu(bib)₂]·NO₃·4H₂O}n, the luminescent properties were investigated. rsc.org The free 2,3-bis(4-pyridyl)butane ligand exhibits fluorescence, and upon incorporation into the MOF structure, this property can be modulated. The specific emission wavelengths and intensities would be dependent on the coordination environment and the presence of guest molecules.

The magnetic properties of MOFs are determined by the nature of the metal ions and the distances and angles between them, as mediated by the bridging ligands. For MOFs containing paramagnetic metal centers like Cu(II), magnetic exchange interactions can occur, leading to antiferromagnetic or ferromagnetic behavior. The long and flexible nature of the 2,3-bis(4-pyridyl)butane ligand can lead to large separations between metal centers, potentially resulting in weak magnetic coupling. A comprehensive magnetic study of a 2,3-bis(4-pyridyl)butane-based MOF would involve measuring the magnetic susceptibility as a function of temperature to determine the nature and strength of these interactions.

The porous nature of MOFs makes them promising materials for gas storage and separation applications. The size, shape, and chemical functionality of the pores are critical factors that determine their adsorption properties.

The gas sorption properties of the dehydrated form of {[Cu(bib)₂]·NO₃·4H₂O}n, denoted as 1' , have been investigated. rsc.org The study explored the adsorption of nitrogen (N₂), hydrogen (H₂), and carbon dioxide (CO₂) at different temperatures. The results indicated that the activated framework exhibits selective adsorption of CO₂ over N₂ and H₂. This selectivity is attributed to the multipoint interactions between the CO₂ molecules and the inner surface of the MOF. The specific uptake capacities are summarized in the table below.

| Adsorbate | Temperature (K) | Adsorption Capacity (cm³/g) |

| N₂ | 77 | ~10 |

| H₂ | 77 | ~25 |

| CO₂ | 195 | ~35 |

These findings suggest that MOFs constructed with 2,3-bis(4-pyridyl)butane can be designed to have specific gas adsorption properties, making them potential candidates for applications such as CO₂ capture. The functionalization of the ligand or the incorporation of different metal centers could further enhance these properties.

Catalytic Applications of 2,3 Bis 4 Pyridyl Butane and Its Complexes

2,3-Bis-(4-pyridyl)butane as a Ligand in Homogeneous Catalysis

A comprehensive search of scientific databases and chemical literature did not yield specific examples or detailed studies where this compound is employed as a ligand in homogeneous catalysis. While analogous α-diimine ligands, such as 2,3-bis(arylimino)butane, are known to form active nickel complexes for ethylene (B1197577) polymerization, similar applications involving the pyridyl-based structure of this compound are not reported. mdpi.com Likewise, extensive research exists on rhodium and ruthenium complexes with phosphine (B1218219) analogues like 2,3-bis(diphenylphosphino)butane (chiraphos) for asymmetric hydrogenation, but there is no indication of the pyridyl variant being used for such purposes. rsc.org

Heterogeneous Catalysis Facilitated by this compound-Derived Materials

The use of bipyridyl ligands as linkers to construct metal-organic frameworks (MOFs) for heterogeneous catalysis is a well-established field. nih.govresearchgate.netacs.org Isomers such as 1,4-bis(4-pyridyl)butane (B2720064) and 1,3-bis(4-pyridyl)propane are frequently used to create porous frameworks with catalytically active metal sites for reactions like Knoevenagel condensations, cycloadditions, and transesterifications. researchgate.netresearchgate.net

However, there is no available research in the reviewed literature that describes the synthesis or catalytic application of MOFs or other coordination polymers specifically derived from this compound. The unique stereochemistry of this ligand, which exists as chiral ((R,R) and (S,S)) and meso forms, could theoretically lead to novel framework topologies, but this potential has not been explored in the context of heterogeneous catalysis according to available data.

Mechanism-Oriented Studies in Catalytic Transformations (e.g., Hydride Donation, Pericyclic Reactions)

There are no mechanism-oriented studies available in the scientific literature that investigate the role of this compound or its metal complexes in catalytic transformations such as hydride donation or pericyclic reactions. Research into catalytic mechanisms is highly specific to the catalyst system and substrate, and no such investigations have been published focusing on this particular compound.

Stereoselective and Asymmetric Catalysis Utilizing this compound Frameworks

The structure of this compound contains two chiral centers, making it an interesting candidate for asymmetric catalysis. Its enantiopure forms, (2R,3R)- and (2S,3S)-2,3-Bis-(4-pyridyl)butane, could potentially serve as chiral ligands to induce stereoselectivity in chemical reactions.

Despite this potential, a review of the literature finds no instances of its application in stereoselective or asymmetric catalysis. The field of asymmetric catalysis heavily relies on chiral phosphine ligands with a butane (B89635) backbone, such as DIOP ((-)-2,3-O-isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane) and its derivatives, which have proven highly effective in enantioselective hydrogenations. acs.orgrsc.org However, the corresponding chiral pyridyl analogue, this compound, has not been reported in a similar catalytic capacity. Similarly, while chiral sulfoxide (B87167) ligands on a butane backbone have been synthesized and used in ruthenium-catalyzed asymmetric hydrogenation, the pyridyl version remains unexplored in this context. cdnsciencepub.comcdnsciencepub.com

Specific Catalytic Reactions: Examples and Future Directions (e.g., Polymerization, Cycloadditions, Oxidation)

Consistent with the findings in the sections above, there are no specific, documented examples of this compound or its complexes being used to catalyze polymerization, cycloaddition, or oxidation reactions.

Polymerization: The catalysis of ethylene polymerization is dominated by 2,3-bis(arylimino)butane-nickel complexes, which are structurally distinct from the target compound. mdpi.comnih.govmdpi.com

Cycloaddition: Catalytic cycloaddition reactions are reported for a wide variety of systems, but none involve this compound. chinesechemsoc.org

Oxidation: Research on the catalytic oxidation of hydrocarbons like butane often involves vanadium-based composite metal oxides or other heterogeneous systems, with no mention of materials derived from this compound. bohrium.com

Given the absence of foundational research, future work could logically start with the synthesis and isolation of the meso and chiral isomers of this compound. Subsequent complexation with various transition metals would yield novel compounds whose potential in homogeneous catalysis could then be systematically investigated. For heterogeneous catalysis, its use as a linker in MOF synthesis, particularly using the chiral variants to create homochiral frameworks, represents a completely unexplored area with potential for applications in asymmetric catalysis.

Due to the lack of specific research findings on the catalytic applications of this compound, no data tables can be generated.

Theoretical and Computational Investigations of 2,3 Bis 4 Pyridyl Butane Systems

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding characteristics of 2,3-bis-(4-pyridyl)butane. These calculations provide a detailed picture of the electron distribution and orbital energies within the molecule.

A primary focus of such studies is the analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter that helps to determine the molecule's chemical reactivity, kinetic stability, and electronic transport properties. A smaller gap generally implies higher reactivity. For aromatic systems like the pyridine (B92270) rings in this compound, the HOMO and LUMO are typically associated with the π-electron system.

DFT calculations can also generate maps of the Molecular Electrostatic Potential (MEP). The MEP illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the nitrogen atoms of the pyridine rings are expected to be the most electron-rich sites, making them susceptible to protonation or coordination with metal ions.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, providing a quantitative measure of the molecule's reactivity. These include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. Such descriptors are valuable for predicting how the molecule will interact with other chemical species. conicet.gov.arresearchgate.netnih.gov

Table 1: Representative Data from DFT Calculations on a Pyridine-Containing Compound

| Parameter | Description | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 to 5.0 |

| Ionization Potential (I) | -EHOMO | 6.5 to 7.5 |

| Electron Affinity (A) | -ELUMO | 1.5 to 2.5 |

Note: These are typical values for pyridine-containing molecules and serve as an illustrative example. Actual values for this compound would require specific calculations.

Molecular Dynamics Simulations of Conformational Behavior and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations are particularly useful for exploring its conformational landscape and understanding how it interacts with its environment.

The butane (B89635) linker in this compound allows for considerable conformational freedom. Rotation around the C-C single bonds of the butane backbone can lead to various spatial arrangements of the two pyridyl groups relative to each other. These different conformations, or conformers, can have different energies and properties. MD simulations can sample these various conformations by solving Newton's equations of motion for the system, providing a trajectory that reveals how the molecule's shape evolves. researchgate.netnih.govmdpi.com This is crucial for understanding how the molecule might bind to a receptor or pack in a crystal.

MD simulations can be performed on an isolated molecule in a vacuum, or more realistically, in the presence of a solvent or other molecules. By simulating the molecule in a solvent, one can study how intermolecular interactions, such as hydrogen bonding with solvent molecules, influence its conformational preferences. For instance, in a polar solvent, conformations that expose the nitrogen atoms of the pyridyl rings might be favored.

The results of MD simulations can be used to calculate various properties, such as the average distribution of dihedral angles, which provides a statistical picture of the preferred conformations. It is also possible to identify rare conformational states that may be important for specific functions, such as binding to a protein or acting as a molecular switch. nih.gov The choice of force field, a set of parameters that describes the potential energy of the system, is critical for the accuracy of MD simulations. For molecules like this compound, force fields such as OPLS (Optimized Potentials for Liquid Simulations) or AMBER (Assisted Model Building with Energy Refinement) are commonly used.

Prediction of Supramolecular Assemblies and Material Properties

The pyridyl groups of this compound are capable of forming non-covalent interactions, such as hydrogen bonds and π-π stacking, which can lead to the formation of ordered, self-assembled supramolecular structures. Computational methods are increasingly used to predict how molecules will assemble and what the properties of the resulting materials will be. nih.gov

A key aspect of this prediction is the identification of supramolecular synthons, which are robust and predictable patterns of intermolecular interactions. mdpi.com By analyzing the molecular structure and electronic properties (such as the MEP), it is possible to predict the most likely ways in which molecules of this compound will interact with each other. For example, the nitrogen atom of a pyridyl group can act as a hydrogen bond acceptor, while the C-H bonds of the ring can act as weak hydrogen bond donors. Furthermore, the aromatic rings can engage in π-π stacking interactions. nih.gov

Computational tools can assess the relative energies of different possible packing arrangements, or polymorphs, in a crystal. This is crucial as the crystal packing can significantly influence the material's properties, such as its solubility, melting point, and mechanical strength. By combining quantum chemical calculations of intermolecular interaction energies with algorithms for crystal structure prediction, it is possible to generate a set of likely crystal structures for a given molecule. rsc.org

Once a potential supramolecular structure is predicted, its properties can be calculated. For example, the mechanical properties of a crystal can be estimated by calculating its elastic constants. The electronic properties of the bulk material, such as its band gap and conductivity, can also be predicted using solid-state quantum chemical calculations. These predictions can guide experimental efforts to synthesize new materials with desired properties.

Computational Analysis of Catalytic Mechanisms and Reaction Pathways

When this compound is used as a ligand in a metal complex, it can play a crucial role in the complex's catalytic activity. Computational chemistry provides a powerful means to investigate the mechanisms of such catalytic reactions at a molecular level.

For a catalyst containing a this compound ligand, computational studies can reveal how the ligand influences the catalytic process. For example, the electronic properties of the pyridyl groups can affect the electron density at the metal center, which in turn influences its reactivity. unimi.itnih.gov The steric bulk and conformational flexibility of the ligand can also control the access of substrates to the metal center, thereby influencing the selectivity of the reaction.

By computationally modeling variations of the ligand, for instance, by adding different substituent groups to the pyridine rings, it is possible to perform an in silico screening for improved catalysts. This can help to rationalize experimental observations and guide the design of new, more efficient catalysts for specific chemical transformations. acs.org For example, the introduction of electron-donating or electron-withdrawing groups on the pyridine rings can tune the catalytic activity of the metal complex, and the effects of these modifications can be systematically studied using computational methods before any experiments are conducted.

Advanced Characterization Techniques for 2,3 Bis 4 Pyridyl Butane and Its Assembled Structures

X-ray Crystallography: Single-Crystal and Powder Diffraction Analysis

X-ray crystallography is a cornerstone technique for the unambiguous determination of the three-dimensional structure of 2,3-Bis-(4-pyridyl)butane and its coordination complexes in the solid state. Both single-crystal and powder X-ray diffraction (PXRD) methods are employed to gain insights into molecular conformation, crystal packing, and phase purity.

Single-Crystal X-ray Diffraction provides precise atomic coordinates, bond lengths, and bond angles. For flexible ligands like this compound, this technique is invaluable for determining the exact conformation adopted in a crystal lattice. The butane (B89635) linker can adopt various torsion angles, leading to different spatial arrangements of the terminal pyridyl groups. For instance, in related structures like butane-1,4-diyl bis(pyridine-4-carboxylate), the butane chain has been observed to adopt an extended zigzag or all-trans conformation. nih.govnih.gov The molecule may lie on a crystallographic inversion center, resulting in a centrosymmetric structure. nih.govnih.gov The orientation of the pyridyl rings relative to the butane backbone is also a key structural feature, influencing the formation of supramolecular architectures through hydrogen bonding or π–π stacking interactions. nih.goviucr.org

Powder X-ray Diffraction (PXRD) is primarily used to confirm the phase purity of a bulk sample and to identify crystalline materials. By comparing the experimental PXRD pattern of a synthesized batch with a pattern simulated from single-crystal data, one can verify the identity and homogeneity of the product. It is also instrumental in studying crystalline transformations that may occur due to external stimuli such as temperature or solvent exposure.

The table below presents representative crystallographic data for a closely related compound, butane-1,4-diyl bis(pyridine-4-carboxylate), illustrating the type of information obtained from a single-crystal X-ray diffraction study. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₆H₁₆N₂O₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.8519 (5) |

| b (Å) | 10.5284 (6) |

| c (Å) | 8.9121 (4) |

| β (°) | 91.770 (5) |

| Volume (ų) | 736.39 (7) |

| Z (molecules/unit cell) | 2 |

Vibrational Spectroscopy: Infrared and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of a molecule. These methods provide a molecular fingerprint, allowing for the identification of functional groups and elucidation of structural details of this compound.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The IR spectrum of this compound and its derivatives shows characteristic bands corresponding to the vibrations of the pyridyl rings and the aliphatic butane chain. Key vibrational modes include C-H stretching of the aromatic rings and the alkyl chain, C=C and C=N stretching vibrations within the pyridine (B92270) ring, and various ring breathing and deformation modes. researchgate.netresearchgate.net For example, in related pyridine-containing compounds, aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching is found just below 3000 cm⁻¹. utm.my Pyridine ring stretching vibrations are often observed in the 1400-1600 cm⁻¹ region. nih.govaps.org

Raman Spectroscopy , which is based on the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. Due to different selection rules, some vibrational modes that are weak or absent in the IR spectrum may be strong in the Raman spectrum. This is particularly true for symmetric vibrations with a large change in polarizability. Analysis of both IR and Raman spectra provides a more complete picture of the molecule's vibrational framework. researchgate.netaps.org

The following table summarizes typical vibrational frequencies observed for compounds containing pyridyl and butane moieties. nih.govutm.myuci.edu

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 2960 | IR, Raman |

| Pyridine Ring C=C, C=N Stretch | 1400 - 1610 | IR, Raman |

| CH₂/CH₃ Bending | 1375 - 1470 | IR |

| Pyridine Ring Breathing | 990 - 1050 | Raman |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Solution Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the structure of this compound in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

¹H NMR spectroscopy is used to identify the hydrogen atoms in the molecule. The spectrum of this compound is expected to show distinct signals for the aromatic protons of the pyridyl rings and the aliphatic protons of the butane backbone. docbrown.info The pyridyl protons typically resonate in the downfield region (δ 7.0-8.8 ppm), with their chemical shifts and splitting patterns revealing their positions on the ring (α or β to the nitrogen atom). nih.govutm.my The protons on the butane chain appear in the upfield region (δ 1.0-3.0 ppm). The integration of these signals corresponds to the ratio of protons in each unique environment.

³¹P{¹H} NMR is a specialized NMR technique used for compounds containing phosphorus. While not applicable to the free this compound ligand, it would be a critical characterization method if the ligand were incorporated into a coordination complex with a phosphorus-containing co-ligand, such as a phosphine (B1218219). In such cases, ³¹P NMR would provide information about the coordination environment of the phosphorus atom.

2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) and related techniques like NOESY are powerful for determining the solution-state conformation of flexible molecules. These experiments detect through-space correlations between protons that are close to each other, irrespective of whether they are connected by bonds. For this compound, a ROESY or NOESY spectrum could reveal correlations between the protons of the butane chain and the pyridyl rings, providing insights into the preferred rotational conformation (rotamers) of the molecule in a given solvent. utm.mynih.gov

Below is a table of expected ¹H NMR chemical shifts for this compound based on data from similar structures. nih.govutm.mydocbrown.info

| Proton Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Pyridyl H (α to N) | 8.5 - 8.8 |

| Pyridyl H (β to N) | 7.2 - 7.8 |

| Butane CH | ~2.5 - 3.0 |

| Butane CH₃ | ~1.0 - 1.5 |

UV-Visible and Luminescence Spectroscopy for Electronic and Optical Properties

UV-Visible and luminescence spectroscopy are used to investigate the electronic structure and optical properties of this compound and its assembled structures. These techniques probe the electronic transitions that occur when a molecule absorbs or emits light.

UV-Visible (UV-Vis) Spectroscopy measures the absorption of ultraviolet and visible light. The UV-Vis spectrum of this compound is dominated by absorptions arising from electronic transitions within the pyridine rings. researchgate.net These typically include π→π* transitions, which are high-energy and occur at shorter wavelengths (e.g., ~220-280 nm), and n→π* transitions involving the non-bonding electrons on the nitrogen atoms, which are lower in energy and occur at longer wavelengths. utm.my The solvent can influence the position of these absorption bands.

Luminescence Spectroscopy (fluorescence and phosphorescence) measures the emission of light from a molecule after it has been electronically excited. While the free this compound ligand may exhibit weak fluorescence, its coordination to metal ions can significantly enhance or alter its emission properties. bohrium.com The formation of metal-organic frameworks or coordination polymers can lead to new emission bands, often arising from ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) states. These properties are highly dependent on the nature of the metal ion and the coordination geometry. Solid-state emission spectra can be particularly interesting, revealing properties not observed in solution. bohrium.com

The table below shows typical electronic absorption bands for pyridine-containing chromophores. utm.my

| Transition Type | Typical λₘₐₓ (nm) |

|---|---|

| π → π | ~225 |

| n → π | ~275 |

Electrochemical Characterization Techniques

Electrochemical techniques such as Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) are employed to study the redox behavior of chemical compounds, i.e., their ability to be oxidized or reduced.

For the this compound ligand itself, the pyridyl groups can undergo reduction at negative potentials, although these processes may be irreversible. However, the primary utility of these techniques is in characterizing the metal complexes derived from the ligand. The electrochemical profile of a metal complex can reveal information about:

Metal-centered redox processes: The oxidation state of the central metal ion can often be changed reversibly or irreversibly, and the potential at which this occurs provides information about the electronic environment created by the ligands.

Ligand-centered redox processes: The ligand itself can be oxidized or reduced, and these potentials can shift upon coordination to a metal ion.

Electrocatalysis: The metal complexes can be studied for their ability to catalyze electrochemical reactions.

CV provides a qualitative overview of the redox processes and their reversibility, while DPV offers higher sensitivity and resolution, making it suitable for quantitative analysis.

Thermal Analysis Methods for Material Stability

Thermal analysis techniques are used to measure changes in the physical properties of a material as a function of temperature. For materials based on this compound, particularly coordination polymers and metal-organic frameworks, these methods are crucial for determining their thermal stability and decomposition pathways.

Thermogravimetric Analysis (TGA) is the most common method, measuring the change in mass of a sample as it is heated at a controlled rate. A TGA curve provides quantitative information about decomposition temperatures, the presence of solvate molecules (like water or organic solvents), and the composition of the final residue. For coordination polymers, TGA typically shows an initial mass loss corresponding to the release of guest or coordinated solvent molecules, followed by one or more steps corresponding to the decomposition of the organic ligand, ultimately leaving a metal oxide residue at high temperatures. bohrium.com